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Compound of Interest

Compound Name: Butoconazole Impurity 9

CAS No.: 98011-62-2

Cat. No.: B601251

Get Quote

Executive Summary
Butoconazole Impurity 9 is a process-related impurity identified in the synthesis of the

antifungal agent Butoconazole Nitrate. While "Impurity 9" is a vendor-specific designation

(primarily associated with reference standard suppliers like TLC Pharmaceutical Standards and

Axios Research), it consistently refers to the dehydrated alkene derivative of the key

chlorohydrin intermediate.

Chemical Identity:

Common Name: Butoconazole Impurity 9[1][2][3][4][5][6][7][8]

Chemical Name: (E)-1-chloro-4-(4-chlorophenyl)but-2-ene

Molecular Formula:

[1]

Molecular Weight: 201.10 g/mol [8]
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Primary Origin: Acid-catalyzed dehydration of the intermediate 1-chloro-4-(4-

chlorophenyl)butan-2-ol.

> Note on Nomenclature: In some catalog listings (e.g., Alentris), "Impurity 9" is occasionally

mapped to the thio-alcohol intermediate (

). However, the consensus among major reference standard manufacturers defines Impurity 9
as the

alkene described below. This guide focuses on the

structure as the primary definition.

Chemical Structure & Identification[2][8][10][11]
Structural Representation
The molecule consists of a linear butene chain substituted with a chlorine atom at the C1

position and a p-chlorophenyl group at the C4 position. The double bond is typically in the trans

(E) configuration, which is thermodynamically favored during elimination reactions.

SMILES:ClCC=CCC1=CC=C(Cl)C=C1 InChIKey:VMGHYAYPTGFWEV-UHFFFAOYSA-N

(Analogous backbone)[9]

Physicochemical Properties[11]
Property Value

Molecular Formula

Molecular Weight 201.10 Da

Exact Mass 200.0160 Da

Appearance Colorless to pale yellow oil (at RT)

Solubility
Soluble in Methanol, Acetonitrile, DCM;

Insoluble in Water

Functional Groups Allylic Chloride, Aryl Chloride, Internal Alkene
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Formation Mechanism & Synthesis Pathway[1][12]
[13]
Butoconazole is synthesized via a multi-step pathway involving the opening of epoxides or the

manipulation of chlorohydrins. Impurity 9 is formed via the dehydration of the key intermediate

Butoconazole Impurity 1 (1-chloro-4-(4-chlorophenyl)butan-2-ol).

Mechanism
During the activation of the secondary alcohol (Impurity 1) to a leaving group (e.g., mesylate or

chloride) intended for nucleophilic displacement by imidazole or thiol, acidic conditions or

elevated temperatures can trigger an E1 or E2 elimination reaction. This removes a water

molecule (or the activated leaving group), creating a double bond between C2 and C3.

Pathway Diagram
The following diagram illustrates the divergence point where the main synthetic pathway splits

to form Impurity 9.
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Caption: Synthesis pathway showing the divergence of Impurity 9 via elimination from the

chlorohydrin intermediate.

Analytical Characterization
Detecting Impurity 9 requires specific chromatographic conditions due to its lack of the

imidazole ring (reducing basicity) and the sulfur moiety (altering UV absorption).

HPLC/UPLC Method Parameters
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Because Impurity 9 is non-polar compared to the parent API, it typically elutes at a different

relative retention time (RRT).

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: High organic hold required to elute the lipophilic alkene.

Detection: UV at 220 nm (The alkene and chlorobenzene chromophores absorb here; it

lacks the strong absorbance of the thio-ether linkage found in the API).

Mass Spectrometry (LC-MS)[1]
Ionization: Electrospray Ionization (ESI) in Positive mode.

Parent Ion:

(Characteristic chlorine isotope pattern 9:6:1 for two Cl atoms).

Fragmentation: Loss of the allylic chloride (

) is a common fragmentation pathway.

Regulatory & Toxicological Context
Classification: Process-Related Impurity (ICH Q3A).

Genotoxicity Concern: As an alkylating agent (allylic chloride), Impurity 9 possesses a

structural alert for genotoxicity (mutagenicity). The allylic chloride moiety is reactive toward

nucleophiles (like DNA).

Control Limits: Due to the structural alert (Cohort of Concern), this impurity must typically be

controlled to TTC (Threshold of Toxicological Concern) levels (e.g., < 1.5 µ g/day ) unless

Ames negative data is provided.
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Purification: It is effectively removed during crystallization of the final Nitrate salt, as Impurity

9 does not form a salt with nitric acid (lacking the basic imidazole nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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